molecular formula C22H13ClF2N2O3 B6489961 N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide CAS No. 887893-92-7

N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B6489961
CAS No.: 887893-92-7
M. Wt: 426.8 g/mol
InChI Key: MPDOWOMOQDLYTF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate molecular arrangement makes it a subject of interest for researchers aiming to explore its properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the core benzofuran structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the chlorophenyl and difluorobenzamido groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products resulting from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological and medical applications. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-fluorobenzamide: This compound shares a similar chlorophenyl group but lacks the benzofuran and difluorobenzamido moieties.

  • N-(4-chlorophenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide: This compound is structurally similar but has only one fluorine atom on the benzamido group.

Uniqueness: N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide stands out due to its combination of chlorophenyl, difluorobenzamido, and benzofuran groups. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N2O3/c23-12-8-10-13(11-9-12)26-22(29)20-19(14-4-1-2-7-17(14)30-20)27-21(28)18-15(24)5-3-6-16(18)25/h1-11H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDOWOMOQDLYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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